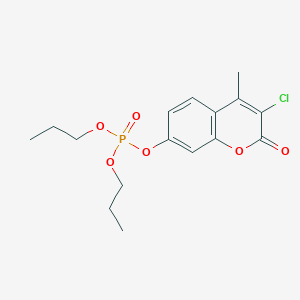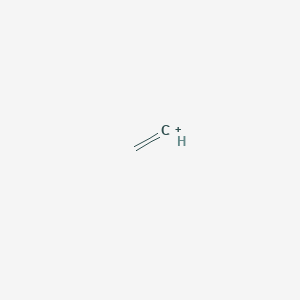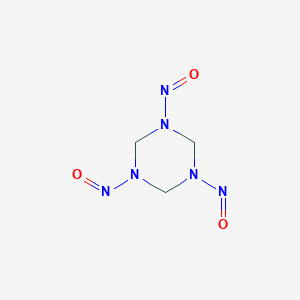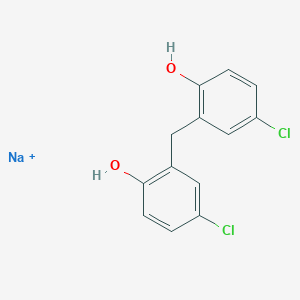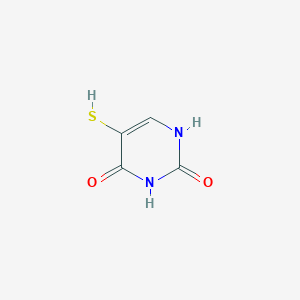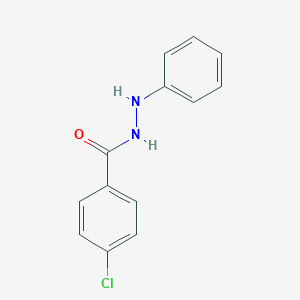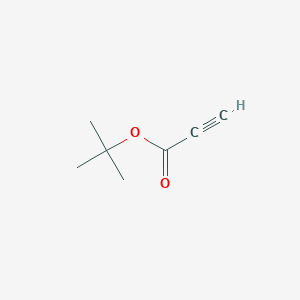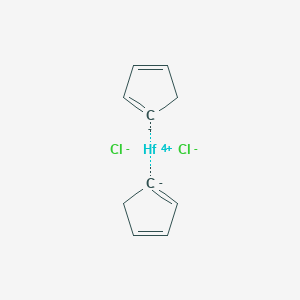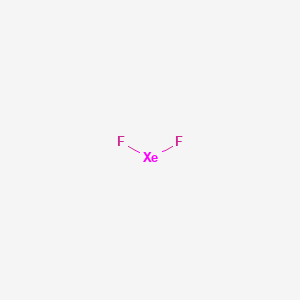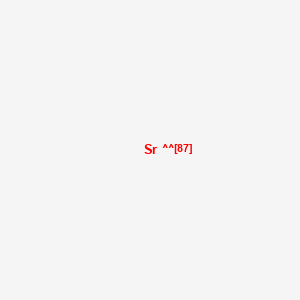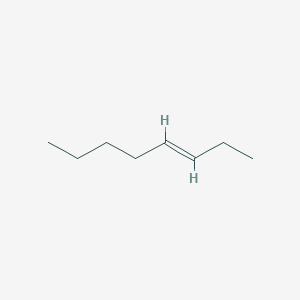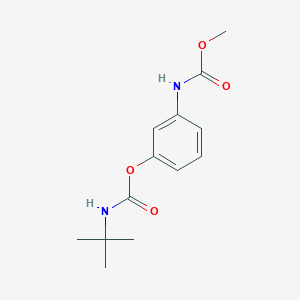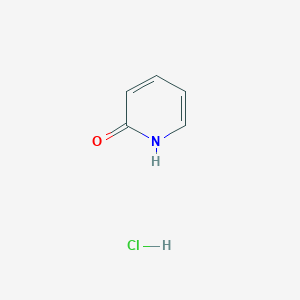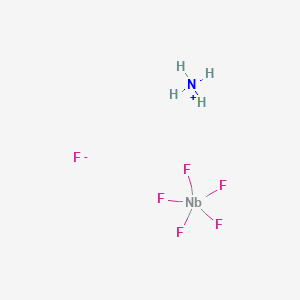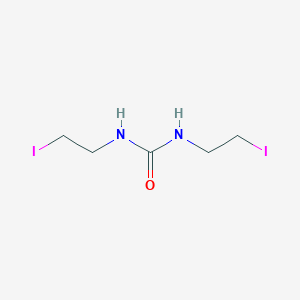
1,3-Bis(2-iodoethyl)urea
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1,3-Bis(2-iodoethyl)urea, also known as ICRF-187, is a chemical compound that has been extensively studied for its potential use as an anticancer drug. It belongs to a class of compounds called bis(alkylating) agents, which are known to be effective against a wide range of cancers.
作用机制
1,3-Bis(2-iodoethyl)urea works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1,3-Bis(2-iodoethyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
生化和生理效应
1,3-Bis(2-iodoethyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to increase the sensitivity of cancer cells to radiation therapy.
实验室实验的优点和局限性
One of the main advantages of 1,3-Bis(2-iodoethyl)urea for lab experiments is its effectiveness against a wide range of cancers. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the limitations of 1,3-Bis(2-iodoethyl)urea is its potential to cause DNA damage, which could lead to the development of secondary cancers.
未来方向
There are a number of future directions for research on 1,3-Bis(2-iodoethyl)urea. One area of focus is the development of new formulations of the compound that could improve its efficacy and reduce its potential side effects. Another area of focus is the identification of biomarkers that could help predict which patients are most likely to respond to treatment with 1,3-Bis(2-iodoethyl)urea. Additionally, there is ongoing research into the use of 1,3-Bis(2-iodoethyl)urea in combination with other cancer treatments, such as radiation therapy and chemotherapy.
合成方法
1,3-Bis(2-iodoethyl)urea can be synthesized through a multi-step process that involves the reaction of ethylenediamine with iodine to form 1,2-diaminoethane diiodide. This compound is then reacted with urea to form 1,3-Bis(2-iodoethyl)urea.
科研应用
1,3-Bis(2-iodoethyl)urea has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
性质
CAS 编号 |
13908-87-7 |
|---|---|
产品名称 |
1,3-Bis(2-iodoethyl)urea |
分子式 |
C5H10I2N2O |
分子量 |
367.95 g/mol |
IUPAC 名称 |
1,3-bis(2-iodoethyl)urea |
InChI |
InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) |
InChI 键 |
JKWZNMHFINPEFO-UHFFFAOYSA-N |
SMILES |
C(CI)NC(=O)NCCI |
规范 SMILES |
C(CI)NC(=O)NCCI |
其他 CAS 编号 |
13908-87-7 |
同义词 |
1,3-bis(2-iodoethyl)urea |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



